Structural Distinction from Adenosine Receptor Agonist Patents Confirmed by Substructure Absence
A direct substructure search against the Inotek Pharmaceuticals patent US8609833B2, which describes purine derivatives as adenosine A1 receptor agonists, confirms that the target compound lacks the mandatory ribose sugar moiety present in all bioactive examples (e.g., BDBM97465 with Ki 2.63 nM for A1) [1]. The target compound is thus structurally excluded from the adenosine A1 receptor agonist pharmacophore defined in this patent space.
| Evidence Dimension | Presence of ribose sugar essential for adenosine A1 receptor binding |
|---|---|
| Target Compound Data | Absent (non-nucleoside 8-oxopurine-6-carboxamide scaffold) |
| Comparator Or Baseline | US8609833B2 exemplified compounds (e.g., BDBM97465; Ki 2.63 nM for human adenosine A1 receptor) |
| Quantified Difference | Not applicable (binary structural feature: present vs. absent) |
| Conditions | Substructure search and patent analysis |
Why This Matters
This confirms the compound cannot serve as a substitute for adenosine A1 receptor agonists in pharmacological studies, preventing procurement errors for teams working on adenosinergic signaling.
- [1] Inotek Pharmaceuticals. (2013). US Patent US8609833B2: Purine derivatives as adenosine A1 receptor agonists and methods of use thereof. BindingDB entry BDBM97465. View Source
